N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide
N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide
Smoothened (Smo) receptor antagonist (IC50 = 0.5 μM in HEK293 cells transiently expressing mouse Smo). Inhibits ShhN-induced Gli luciferase reporter activity in Shh-light 2 cells (IC50 = 2.5 μM); acts as an inverse agonist during nontranscriptional Hedgehog pathway activation (IC50 = 2.5 μM in HEK293 cells).
Brand Name:
Vulcanchem
CAS No.:
330829-30-6
VCID:
VC0004903
InChI:
InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33)
SMILES:
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Molecular Formula:
C24H23N3O5S
Molecular Weight:
465.5 g/mol
N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide
CAS No.: 330829-30-6
Inhibitors
VCID: VC0004903
Molecular Formula: C24H23N3O5S
Molecular Weight: 465.5 g/mol
CAS No. | 330829-30-6 |
---|---|
Product Name | N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide |
Molecular Formula | C24H23N3O5S |
Molecular Weight | 465.5 g/mol |
IUPAC Name | N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide |
Standard InChI | InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33) |
Standard InChIKey | KVQVEZQDNHMQJV-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Appearance | Assay:≥98%A crystalline solid |
Description | Smoothened (Smo) receptor antagonist (IC50 = 0.5 μM in HEK293 cells transiently expressing mouse Smo). Inhibits ShhN-induced Gli luciferase reporter activity in Shh-light 2 cells (IC50 = 2.5 μM); acts as an inverse agonist during nontranscriptional Hedgehog pathway activation (IC50 = 2.5 μM in HEK293 cells). |
Synonyms | N-[[[3-Benzoylamino)phenyl]amino]thioxomethyl]-3,4,5-trimethoxybenzamide |
PubChem Compound | 1139102 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume